molecular formula C7H20ClNSSi B14426422 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1) CAS No. 81633-85-4

2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)

Cat. No.: B14426422
CAS No.: 81633-85-4
M. Wt: 213.84 g/mol
InChI Key: GYUNCKXRHOOTRO-UHFFFAOYSA-N
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Description

2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine–hydrogen chloride (1/1) is a chemical compound that features a trimethylsilyl group, an ethyl sulfanyl group, and an ethanamine group. The compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-(trimethylsilyl)ethanol with ethanethiol in the presence of a base to form the intermediate 2-(trimethylsilyl)ethyl sulfide. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted silyl ethers or sulfides.

Scientific Research Applications

2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine group, allowing it to participate in nucleophilic substitution reactions. The sulfanyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfones, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl and amine groups.

    2-(Trimethylsilyl)ethylamine: Contains the amine group but lacks the sulfanyl group.

    2-(Trimethylsilyl)ethyl sulfide: Contains the sulfanyl group but lacks the amine group.

Uniqueness

2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both the sulfanyl and amine groups, which allow it to participate in a broader range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in organic synthesis and various research applications.

Properties

CAS No.

81633-85-4

Molecular Formula

C7H20ClNSSi

Molecular Weight

213.84 g/mol

IUPAC Name

2-(2-trimethylsilylethylsulfanyl)ethanamine;hydrochloride

InChI

InChI=1S/C7H19NSSi.ClH/c1-10(2,3)7-6-9-5-4-8;/h4-8H2,1-3H3;1H

InChI Key

GYUNCKXRHOOTRO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCSCCN.Cl

Origin of Product

United States

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